molecular formula C32H29ClN6O2 B1667478 BPH-1358 free base CAS No. 5352-53-4

BPH-1358 free base

Cat. No.: B1667478
CAS No.: 5352-53-4
M. Wt: 565.1 g/mol
InChI Key: KNVPSVYNLHOZQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPH-1358 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in a cGMP (current Good Manufacturing Practice) facility to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

BPH-1358 free base undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various derivatives and analogs of the compound, which may have different biological activities .

Scientific Research Applications

BPH-1358 free base has a wide range of scientific research applications, including:

Mechanism of Action

BPH-1358 free base exerts its effects by inhibiting the activity of farnesyl diphosphate synthase and undecaprenyl diphosphate synthase. These enzymes play crucial roles in the biosynthesis of essential cellular components. By inhibiting these enzymes, this compound disrupts the production of key molecules, leading to the inhibition of bacterial growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BPH-1358 free base is unique due to its dual inhibitory activity against both farnesyl diphosphate synthase and undecaprenyl diphosphate synthase. This dual inhibition makes it a potent antibacterial agent with a broad spectrum of activity against various bacterial strains .

Properties

CAS No.

5352-53-4

Molecular Formula

C32H29ClN6O2

Molecular Weight

565.1 g/mol

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C32H28N6O2.ClH/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);1H

InChI Key

KNVPSVYNLHOZQW-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-1358;  BPH1358;  BPH 1358;  BDBM97430;  BDBM-97430;  BDBM 97430; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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